molecular formula C14H19NO3S B11161468 N-cyclopentyl-2-(ethylsulfonyl)benzamide

N-cyclopentyl-2-(ethylsulfonyl)benzamide

Cat. No.: B11161468
M. Wt: 281.37 g/mol
InChI Key: IGSSTKNGBXLREJ-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(ethylsulfonyl)benzamide is a benzamide derivative characterized by a cyclopentylamine group attached to the benzamide nitrogen and an ethylsulfonyl substituent at the ortho position of the benzene ring. The ethylsulfonyl group introduces strong electron-withdrawing properties, which may influence reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C14H19NO3S

Molecular Weight

281.37 g/mol

IUPAC Name

N-cyclopentyl-2-ethylsulfonylbenzamide

InChI

InChI=1S/C14H19NO3S/c1-2-19(17,18)13-10-6-5-9-12(13)14(16)15-11-7-3-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,15,16)

InChI Key

IGSSTKNGBXLREJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(ethylsulfonyl)benzamide typically involves the condensation of 2-(ethylsulfonyl)benzoic acid with cyclopentylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The benzamide and cyclopentyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-cyclopentyl-2-(ethylsulfonyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Substituent Analysis

Benzamide derivatives vary widely based on substituents attached to the aromatic ring and the amide nitrogen. Key structural comparisons include:

Compound Name Substituent at Benzamide Position Amide Nitrogen Group Key Functional Groups
N-cyclopentyl-2-(ethylsulfonyl)benzamide 2-(ethylsulfonyl) Cyclopentyl Sulfonyl, Amide
4-(Ethylsulfonyl)-N-(4-pyridinyl)benzamide (7b) 4-(ethylsulfonyl) 4-Pyridinyl-thiazole Sulfonyl, Heterocycle
N-cyclopentyl-2-(trifluoroethyl)benzamide (5g) 2-(trifluoroethyl) Cyclopentyl Trifluoroethyl, Amide
Nitazoxanide 5-nitrothiazole Acetyloxybenzamide Nitrothiazole, Amide

Key Observations :

  • Positional isomerism (e.g., 2- vs. 4-sulfonyl substitution) affects molecular polarity and binding interactions, as seen in compound 7b .

Green Chemistry Approaches

demonstrates that ultrasonic irradiation reduces reaction times (e.g., from 8 hours to 40 minutes) and improves yields (70% to 92%) for benzamide derivatives compared to conventional reflux .

Inhibitory Activity Insights

reveals that benzamide analogs with long acyl chains at the 2-position exhibit enhanced PCAF HAT inhibitory activity (e.g., compound 17: 79% inhibition).

Solubility and Bioavailability

  • Sulfonyl groups generally increase water solubility compared to alkyl or aryl substituents, as seen in neuroleptic benzamides like amisulpride () .
  • Cyclopentylamine may enhance lipid membrane permeability, balancing solubility and bioavailability .

Analytical Characterization

Common techniques for benzamide characterization include:

  • 1H/13C NMR : Used to confirm substituent positions, as in Example 132 () .
  • HRMS : Critical for verifying molecular weight, as demonstrated for compound 5g () .
  • HPLC/MS : Employed in forensic differentiation of benzamide derivatives () .

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